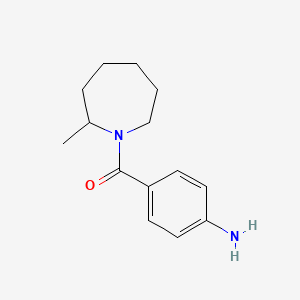![molecular formula C13H16ClNO3S B7578201 4-[[2-(2-Chlorophenyl)sulfanylacetyl]amino]pentanoic acid](/img/structure/B7578201.png)
4-[[2-(2-Chlorophenyl)sulfanylacetyl]amino]pentanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[[2-(2-Chlorophenyl)sulfanylacetyl]amino]pentanoic acid, also known as CPAA, is an amino acid derivative that has been synthesized and studied for its potential applications in scientific research. CPAA is a novel compound that has shown promise in various areas of research, including drug discovery, neuroscience, and cancer research.
科学的研究の応用
4-[[2-(2-Chlorophenyl)sulfanylacetyl]amino]pentanoic acid has been studied for its potential applications in various areas of scientific research. One of the main areas of focus has been drug discovery, where this compound has been tested as a potential lead compound for the development of new drugs. This compound has also been studied for its potential neuroprotective effects, with promising results in animal models of Parkinson's disease. Additionally, this compound has shown potential as a cancer treatment, with studies showing that it can induce apoptosis in cancer cells.
作用機序
The exact mechanism of action of 4-[[2-(2-Chlorophenyl)sulfanylacetyl]amino]pentanoic acid is not fully understood, but it is believed to work through the inhibition of certain enzymes and pathways in the body. This compound has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in the brain, which may have neuroprotective effects. Additionally, this compound has been shown to inhibit the activity of the enzyme histone deacetylase, which is involved in the regulation of gene expression. This inhibition can lead to changes in gene expression that may have therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in the body. In animal models, this compound has been shown to increase levels of acetylcholine in the brain, which may have neuroprotective effects. This compound has also been shown to induce apoptosis in cancer cells, which may make it a promising treatment for certain types of cancer. Additionally, this compound has been shown to have anti-inflammatory effects, which may make it useful in the treatment of inflammatory diseases.
実験室実験の利点と制限
One of the main advantages of 4-[[2-(2-Chlorophenyl)sulfanylacetyl]amino]pentanoic acid for lab experiments is its potential as a lead compound for the development of new drugs. This compound has shown promise in various areas of research, including neuroprotection and cancer treatment. Additionally, this compound is a novel compound, which may make it a valuable addition to the field of drug discovery. However, there are also limitations to the use of this compound in lab experiments. The synthesis of this compound is a complex process that requires specialized equipment and expertise, which may limit its availability to some researchers. Additionally, the exact mechanism of action of this compound is not fully understood, which may make it difficult to optimize its use in lab experiments.
将来の方向性
There are several future directions for research on 4-[[2-(2-Chlorophenyl)sulfanylacetyl]amino]pentanoic acid. One area of focus could be the development of new drugs based on this compound. This compound has shown promise as a lead compound for the development of new drugs, and further research could lead to the discovery of new therapeutic agents. Additionally, further research could be done on the mechanism of action of this compound. A better understanding of how this compound works in the body could lead to more effective use of the compound in lab experiments and potential clinical applications. Finally, more research could be done on the potential applications of this compound in different areas of scientific research, such as neuroprotection, cancer treatment, and inflammatory diseases.
合成法
4-[[2-(2-Chlorophenyl)sulfanylacetyl]amino]pentanoic acid can be synthesized using a multi-step process that involves the reaction of L-cysteine with 2-chlorobenzaldehyde to form 2-(2-chlorophenyl)thiazolidine-4-carboxylic acid (CTC). CTC is then reacted with N-Boc-1,5-diaminopentane to form the intermediate compound N-Boc-CTC-diamine. Finally, N-Boc-CTC-diamine is deprotected to form this compound. The synthesis of this compound is a complex process that requires specialized equipment and expertise.
特性
IUPAC Name |
4-[[2-(2-chlorophenyl)sulfanylacetyl]amino]pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO3S/c1-9(6-7-13(17)18)15-12(16)8-19-11-5-3-2-4-10(11)14/h2-5,9H,6-8H2,1H3,(H,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFKUWTGBARWEMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)NC(=O)CSC1=CC=CC=C1Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-methyl-N-[2-(methylamino)ethyl]-2,3-dihydro-1H-indene-5-sulfonamide](/img/structure/B7578123.png)
![N-(1-methylsulfonylpropan-2-yl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B7578136.png)
![4-methyl-2-[[(5-methyl-1H-pyrazole-3-carbonyl)amino]methyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B7578139.png)
![4-[(5-methyl-1H-pyrazole-3-carbonyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B7578145.png)



![4-[[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]amino]pentanoic acid](/img/structure/B7578179.png)

![2-methyl-N-[(2-methylpyrazol-3-yl)methyl]oxan-4-amine](/img/structure/B7578197.png)
![3-Fluoro-4-[(2-oxoquinolin-1-yl)methyl]benzonitrile](/img/structure/B7578200.png)
![2-[(3-Methyl-4-nitrophenoxy)methyl]prop-2-enoic acid](/img/structure/B7578213.png)
![2-[(4-Chloro-2-nitrophenoxy)methyl]prop-2-enoic acid](/img/structure/B7578227.png)
![2-[(2,3-Dichlorophenoxy)methyl]prop-2-enoic acid](/img/structure/B7578229.png)